molecular formula C23H32O6 B075234 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate CAS No. 1250-97-1

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate

Cat. No.: B075234
CAS No.: 1250-97-1
M. Wt: 404.5 g/mol
InChI Key: ALEXXDVDDISNDU-VVCDUNCFSA-N
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Mechanism of Action

Target of Action

The primary target of Epi Hydrocortisone 21-Acetate, an analog of Hydrocortisone , is the glucocorticoid receptor. This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones .

Mode of Action

Upon binding to the glucocorticoid receptor, Epi Hydrocortisone 21-Acetate triggers a conformational change in the receptor. This allows the receptor to translocate into the nucleus, where it regulates the transcription of target genes . These genes are involved in a wide range of physiological processes, including inflammation, immune response, and metabolism .

Biochemical Pathways

The activation of the glucocorticoid receptor by Epi Hydrocortisone 21-Acetate influences several biochemical pathways. For instance, it can inhibit the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines . It can also influence the metabolism of carbohydrates, proteins, and lipids by modulating the expression of metabolic enzymes .

Pharmacokinetics

Hydrocortisone is well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Epi Hydrocortisone 21-Acetate’s action are diverse due to the wide range of genes it can influence. Its anti-inflammatory effects are particularly notable, as it can reduce swelling, redness, and pain at sites of inflammation . It also has immunosuppressive effects, which can be beneficial in conditions involving overactive immune responses .

Action Environment

The action, efficacy, and stability of Epi Hydrocortisone 21-Acetate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence its stability .

Biochemical Analysis

Biochemical Properties

The role of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate in biochemical reactions is primarily related to its function as a glucocorticoid Glucocorticoids are a type of steroid hormone that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. As a glucocorticoid analogue, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its role as a glucocorticoid analogue Glucocorticoids exert their effects at the molecular level through binding interactions with the glucocorticoid receptor, leading to changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate typically involves the acetylation of hydrocortisone. The process begins with hydrocortisone, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21-hydroxy position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its role in glucocorticoid receptor binding and activity.

    Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.

    Industry: Utilized in the synthesis of other steroidal compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXXDVDDISNDU-VVCDUNCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858940
Record name Epihydrocortisone 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250-97-1
Record name (11α)-21-(Acetyloxy)-11,17-dihydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epi-Hydrocortisone acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epihydrocortisone 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EPI-HYDROCORTISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
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